molecular formula C9H6BrN3O4 B1360822 Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate CAS No. 885519-75-5

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1360822
CAS No.: 885519-75-5
M. Wt: 300.07 g/mol
InChI Key: YXRTZIUWOQYVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 6-position, and a methyl ester group at the 4-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

“Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS classification . The compound is non-combustible .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-nitroaniline, followed by cyclization to form the indazole ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

Scientific Research Applications

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ester) groups can create a unique electronic environment, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRTZIUWOQYVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646319
Record name Methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-75-5
Record name Methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.